6-Fluoro-7-methylisoquinoline

Medicinal Chemistry Lipophilicity Optimization Drug Design

6-Fluoro-7-methylisoquinoline (CAS 918491-53-9) is a fluorinated isoquinoline derivative with the molecular formula C10H8FN and an exact molecular mass of 161.064 g/mol. The compound features a 6-position fluorine atom and a 7-position methyl group on the isoquinoline bicyclic scaffold, yielding calculated physicochemical parameters including an XLogP of 2.6 and a topological polar surface area (TPSA) of 12.9 Ų.

Molecular Formula C10H8FN
Molecular Weight 161.18 g/mol
CAS No. 918491-53-9
Cat. No. B3058786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-7-methylisoquinoline
CAS918491-53-9
Molecular FormulaC10H8FN
Molecular Weight161.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CN=C2)C=C1F
InChIInChI=1S/C10H8FN/c1-7-4-9-6-12-3-2-8(9)5-10(7)11/h2-6H,1H3
InChIKeyHKOIQEWATSYMIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-7-methylisoquinoline (CAS 918491-53-9): Technical Baseline and Structural Specifications


6-Fluoro-7-methylisoquinoline (CAS 918491-53-9) is a fluorinated isoquinoline derivative with the molecular formula C10H8FN and an exact molecular mass of 161.064 g/mol . The compound features a 6-position fluorine atom and a 7-position methyl group on the isoquinoline bicyclic scaffold, yielding calculated physicochemical parameters including an XLogP of 2.6 and a topological polar surface area (TPSA) of 12.9 Ų . It is offered commercially at purity levels of 95-98% (HPLC) as a research-grade chemical intermediate for pharmaceutical and agrochemical R&D applications .

Why 6-Fluoro-7-methylisoquinoline (CAS 918491-53-9) Cannot Be Replaced by Generic Isoquinoline Analogs


Fluorinated isoquinolines are not freely interchangeable due to profound electronic and steric modulation by the fluorine atom [1]. Fluorine substitution alters the electron density distribution across the aromatic ring, influencing nucleophilic/electrophilic reactivity at specific positions and shifting physicochemical parameters including lipophilicity (LogP) and basicity (pKa) [2]. The specific 6-fluoro-7-methyl regioisomer differs from its positional isomers (e.g., 5-fluoro-7-methyl, 7-fluoro-6-methyl, 6-fluoro-8-methyl) in calculated LogP, TPSA, and hydrogen-bonding capacity, parameters that directly impact membrane permeability and target engagement in medicinal chemistry programs [2]. Consequently, substitution of the 6-fluoro-7-methyl pattern with a different regioisomer or non-fluorinated analog invalidates structure-activity relationship (SAR) data and introduces uncontrolled variables in both synthetic route efficiency and biological assay reproducibility [1].

6-Fluoro-7-methylisoquinoline (CAS 918491-53-9): Product-Specific Quantitative Differentiation Evidence


Calculated Lipophilicity (XLogP) of 6-Fluoro-7-methylisoquinoline Versus Closest Regioisomeric Analogs

6-Fluoro-7-methylisoquinoline exhibits a calculated partition coefficient (XLogP) of 2.6 . This value is determined by the specific juxtaposition of the 6-fluoro and 7-methyl substituents. In contrast, its closest regioisomeric analog, 5-fluoro-7-methylisoquinoline, would be predicted to have a distinct XLogP due to altered intramolecular electronic effects and solvation [1]. This differentiation matters because lipophilicity governs passive membrane permeability, plasma protein binding, and metabolic clearance—parameters that are non-transferable between positional isomers.

Medicinal Chemistry Lipophilicity Optimization Drug Design

Hydrogen Bond Acceptor Capacity and Topological Polar Surface Area (TPSA) Differentiation from Non-Fluorinated 7-Methylisoquinoline

6-Fluoro-7-methylisoquinoline possesses a topological polar surface area (TPSA) of 12.9 Ų and contains one hydrogen bond acceptor (HBA) . The non-fluorinated baseline analog, 7-methylisoquinoline (UNII: 4P8C8S39D2, CAS: not specified), has zero fluorine atoms and consequently a different HBA count and predicted TPSA [1]. The introduction of the 6-fluoro substituent introduces a strong HBA site while maintaining low TPSA, a combination often associated with improved blood-brain barrier (BBB) penetration potential [2]. This electronic property difference is not present in the non-fluorinated scaffold.

Physicochemical Profiling Permeability Prediction Blood-Brain Barrier

Steric and Electronic Modulation at the Isoquinoline 6-Position Versus 8-Fluoro-7-methyl Regioisomer

The specific 6-fluoro substitution pattern of this compound dictates the regioselectivity of subsequent synthetic transformations, particularly nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions . In contrast, the 8-fluoro-7-methylisoquinoline regioisomer exhibits a distinct reactivity profile due to the different spatial relationship between the fluorine atom and the ring nitrogen . Reviews of fluorinated isoquinoline synthesis note that positional isomerism critically influences the efficiency of ring assembly and downstream functionalization, with 6-fluorinated isoquinolines often exhibiting unique reactivity in certain cyclization conditions [1]. The 6-fluoro substituent is positioned para to the ring junction, creating a specific electronic environment not replicated by 5-, 7-, or 8-fluoro isomers.

Synthetic Chemistry Regioselectivity Cross-Coupling

6-Fluoro-7-methylisoquinoline (CAS 918491-53-9): Recommended Research and Industrial Application Scenarios


Medicinal Chemistry: SAR Exploration of Fluorine Substitution Effects on Isoquinoline Scaffolds

Employ 6-fluoro-7-methylisoquinoline as a specific building block to probe the effect of a 6-fluoro substituent on target binding, cellular permeability, and metabolic stability in comparison to non-fluorinated or alternatively fluorinated isoquinoline controls. The compound's calculated XLogP of 2.6 and single HBA capacity provide a defined physicochemical baseline for SAR studies .

Synthetic Methodology Development: Regioselective Functionalization of 6-Substituted Isoquinolines

Utilize this specific regioisomer as a starting material for developing and optimizing regioselective synthetic methods, including SNAr, cross-coupling, and directed ortho-metalation strategies. The 6-fluoro-7-methyl pattern offers a unique electronic landscape for exploring reaction scope and regioselectivity that cannot be assumed from studies on other fluoroisoquinoline isomers [1].

Agrochemical Intermediate: Development of Novel Crop Protection Agents

Incorporate 6-fluoro-7-methylisoquinoline into the synthesis of agrochemical candidates. Fluorinated isoquinolines are recognized components in the design of bioactive molecules for agricultural applications [1]. The specific substitution pattern provides a distinct handle for modulating the physicochemical properties of agrochemical leads, influencing parameters such as soil mobility and plant uptake.

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